molecular formula C7H8N4O2 B13282541 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13282541
M. Wt: 180.16 g/mol
InChI Key: RKUXYSVKZLLASK-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazolopyrimidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include metallic salts, such as Cu(II) and Co(II), and catalysts like ZnCl2 . Reaction conditions often involve supercritical carbon dioxide, organic solvents, and microwave irradiation .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their coordination complexes with metals .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

7-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O2/c1-13-3-5-2-6(12)10-7-8-4-9-11(5)7/h2,4H,3H2,1H3,(H,8,9,10,12)

InChI Key

RKUXYSVKZLLASK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC2=NC=NN12

Origin of Product

United States

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